molecular formula C9H12ClN3 B1601381 2-Chloro-6-piperidin-1-yl-pyrazine CAS No. 343856-62-2

2-Chloro-6-piperidin-1-yl-pyrazine

Cat. No.: B1601381
CAS No.: 343856-62-2
M. Wt: 197.66 g/mol
InChI Key: KPEYFRURKBQSGA-UHFFFAOYSA-N
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Description

2-Chloro-6-piperidin-1-yl-pyrazine is a heterocyclic compound with the molecular formula C9H12ClN3. It is characterized by a pyrazine ring substituted with a chlorine atom at the 2-position and a piperidine ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-piperidin-1-yl-pyrazine typically involves the reaction of 2,6-dichloropyrazine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-piperidin-1-yl-pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-6-piperidin-1-yl-pyrazine largely depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary, but the presence of the pyrazine and piperidine rings often facilitates interactions with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-piperidin-1-yl-pyrazine is unique due to the combination of the pyrazine ring and the piperidine substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions .

Properties

IUPAC Name

2-chloro-6-piperidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEYFRURKBQSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510223
Record name 2-Chloro-6-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343856-62-2
Record name 2-Chloro-6-(piperidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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